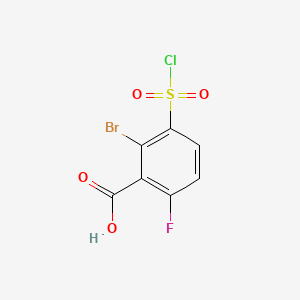
3-Bromo-5-chloro-2-hydroxybenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chloride is an organic compound with a complex structure that includes bromine, chlorine, hydroxyl, and sulfonyl chloride functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination and chlorination of a hydroxybenzene derivative, followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can convert the sulfonyl chloride to sulfonic acids.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Reagents such as amines and alcohols are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution.
Quinones: Resulting from the oxidation of the hydroxyl group.
Sulfonic Acids: Produced by the reduction of the sulfonyl chloride group.
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-chloro-2-hydroxybenzophenone: Similar structure but lacks the sulfonyl chloride group.
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride: Similar but with two chlorine atoms instead of one bromine and one chlorine.
Bromochlorobenzene: Contains bromine and chlorine substituents on a benzene ring but lacks the hydroxyl and sulfonyl chloride groups.
Uniqueness
3-Bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine atoms, along with hydroxyl and sulfonyl chloride groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C6H3BrCl2O3S |
|---|---|
Peso molecular |
305.96 g/mol |
Nombre IUPAC |
3-bromo-5-chloro-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3BrCl2O3S/c7-4-1-3(8)2-5(6(4)10)13(9,11)12/h1-2,10H |
Clave InChI |
RTMADBMHNJOWHS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
![5-Methyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B13575429.png)
![ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B13575437.png)

![Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
![(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-indol-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13575449.png)

![1-[2-(Pyrrolidin-1-yl)phenyl]piperazine](/img/structure/B13575455.png)


